Erysotramidine

説明

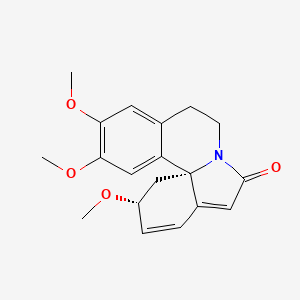

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-22-14-5-4-13-9-18(21)20-7-6-12-8-16(23-2)17(24-3)10-15(12)19(13,20)11-14/h4-5,8-10,14H,6-7,11H2,1-3H3/t14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDDBHVKKYSXKU-LIRRHRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@]23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidating the Molecular Architecture of Erysotramidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation of erysotramidine, a tetracyclic spiroamine Erythrina alkaloid. Found in various species of the Erythrina genus, the determination of this compound's complex molecular framework has been a subject of significant scientific endeavor, relying on a combination of sophisticated spectroscopic and crystallographic methods. This document details the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography in piecing together the atomic connectivity and stereochemistry of this natural product.

Core Spectroscopic and Crystallographic Techniques

The structural determination of this compound, like many complex natural products, is not reliant on a single technique but rather the synergistic interpretation of data from multiple analytical platforms. The primary methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the backbone of the structural analysis, offering detailed insights into the carbon-hydrogen framework. 1D NMR (¹H and ¹³C) experiments reveal the chemical environment of individual protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC, NOESY) establish connectivity and spatial relationships between atoms.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, crucial for deducing the molecular formula. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragmentation patterns offer valuable clues about the structural motifs present.

-

X-ray Crystallography: Offers the most definitive three-dimensional structural information. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, the precise spatial arrangement of every atom in the molecule can be determined, unequivocally establishing its absolute stereochemistry.

Data Presentation: Spectroscopic and Physicochemical Properties

Quantitative data is essential for the verification and replication of structural elucidation studies. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₁NO₄ |

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | (2R,13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one |

| CAS Number | 52358-58-4 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| 1 | 125.7 |

| 2 | 128.9 |

| 3 | 76.8 |

| 3a | 48.7 |

| 4 | 56.9 |

| 5 | 71.5 |

| 6 | 140.4 |

| 7 | 125.7 |

| 8 | 170.0 (C=O) |

| 10 | 157.4 |

| 11 | 155.4 |

| 12 | 119.6 |

| 13 | 136.9 |

| 14 | 119.6 |

| 15 | 152.4 |

| 16 | 149.9 |

| 17 | 136.9 |

| OMe-15 | 55.9 |

| OMe-16 | 55.9 |

Note: The complete assignment of all proton and carbon signals requires a full suite of 2D NMR data, and some assignments may vary slightly depending on the solvent and instrument used.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific findings. The following sections outline the general experimental protocols for the key techniques used in the structure elucidation of this compound.

Isolation of this compound

This compound is typically isolated from the seeds, leaves, or bark of Erythrina species. A general procedure is as follows:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus for exhaustive extraction.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other classes of compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds.

-

Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10), deprotonating the alkaloids and making them soluble in organic solvents. The alkaloids are then extracted back into an organic solvent such as dichloromethane or chloroform.

-

Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to one or more chromatographic techniques for purification. This typically involves column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (e.g., 400-600 MHz for ¹H).

-

Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

1D NMR (¹H and ¹³C): Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra. These provide information on the number and types of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing information about the stereochemistry and conformation of the molecule.

-

Mass Spectrometry

High-resolution mass spectrometry is typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer.

-

Ionization: The molecule is ionized, typically by protonation to form [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy to determine the elemental composition.

-

Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides structural information. For Erythrina alkaloids, common fragmentation pathways involve the loss of substituents and cleavages of the tetracyclic ring system.

X-ray Crystallography

This technique requires a high-quality single crystal of the compound.

-

Crystallization: Single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to best fit the experimental data.

Conclusion

The structural elucidation of this compound is a classic example of the power of modern analytical chemistry. Through the combined application of NMR spectroscopy, mass spectrometry, and X-ray crystallography, the intricate three-dimensional structure of this biologically active natural product has been unequivocally established. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating further investigation into the synthesis and therapeutic potential of this compound and related alkaloids.

The Unveiling of Erysotramidine's Biosynthetic Blueprint in Erythrina Species: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – November 18, 2025 – The intricate biosynthetic pathway of erysotramidine, a prominent tetracyclic spiroamine alkaloid found in Erythrina species, is a subject of intense scientific scrutiny due to its potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, amalgamating data from transcriptomic analyses, isotopic labeling studies, and metabolite profiling. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this complex metabolic route.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, a member of the Erythrina alkaloids, is believed to originate from the benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to form the key intermediate (S)-norreticuline. This precursor then enters a specialized branch leading to the characteristic erythrinane skeleton.

A pivotal study combining transcriptome analysis and metabolite profiling of Erythrina velutina has identified 24 candidate genes potentially involved in the biosynthesis of Erythrina alkaloids[1][2][3]. Isotopic labeling experiments have been instrumental in elucidating the pathway, confirming that (S)-coclaurine and (S)-norreticuline are direct precursors to these alkaloids, while ruling out the involvement of a symmetrical diphenoquinone-type intermediate[4]. The proposed pathway from (S)-norreticuline to this compound is outlined below.

Caption: Putative biosynthetic pathway of this compound from L-tyrosine.

Key Intermediates and Candidate Enzymes

While the complete enzymatic cascade from (S)-norreticuline to this compound is yet to be fully elucidated, several key intermediates and candidate enzymes have been proposed based on transcriptomic and metabolic data[1][2][3].

| Precursor/Intermediate | Candidate Enzyme(s) | Putative Function | Reference |

| (S)-Norreticuline | Cytochrome P450 monooxygenases | Oxidative coupling to form the spirocyclic core | [1][2] |

| Erysodienone | Reductases | Reduction of the dienone system | [1][2] |

| Erythratinone | Methyltransferases | Methylation to form this compound | [1][2] |

Table 1: Key Precursors, Intermediates, and Candidate Enzymes in this compound Biosynthesis.

Experimental Protocols

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors. In the context of Erythrina alkaloid biosynthesis, feeding experiments with radioactively and ¹³C-labeled precursors have been crucial.

General Protocol for Isotopic Labeling in Erythrina Species:

-

Precursor Synthesis: Synthesize labeled precursors, such as [1-¹³C]-(S)-norreticuline.

-

Plant Material: Utilize fruit wall tissue of Erythrina crista-galli, which has been identified as a major site of alkaloid biosynthesis[4].

-

Precursor Application: Develop a precursor application system to administer the labeled compounds to the plant tissue.

-

Incubation: Incubate the tissue for a defined period to allow for metabolic conversion.

-

Extraction: Extract the alkaloids from the plant tissue using standard methods (e.g., methanol extraction followed by acid-base partitioning).

-

Analysis: Analyze the labeled products using techniques such as Thin Layer Chromatography (TLC), autoradiography (for radioactive labels), and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for stable isotopes[4].

Caption: General workflow for isotopic labeling experiments.

Transcriptome Analysis and Candidate Gene Identification

Transcriptome analysis of different tissues (e.g., seeds and leaves) of Erythrina species provides a snapshot of the genes being actively expressed, allowing for the identification of candidate genes involved in specific metabolic pathways.

Workflow for Transcriptome Analysis:

-

RNA Extraction: Isolate total RNA from the tissues of interest.

-

Library Preparation: Construct cDNA libraries for next-generation sequencing (NGS).

-

Sequencing: Perform high-throughput sequencing of the cDNA libraries.

-

De Novo Assembly: Assemble the sequencing reads to reconstruct the transcriptome.

-

Gene Annotation: Annotate the assembled transcripts by comparing them against public databases to predict their functions.

-

Differential Expression Analysis: Compare gene expression levels between different tissues or conditions to identify genes that are co-expressed with known pathway genes or are highly expressed in alkaloid-accumulating tissues.

-

Candidate Gene Selection: Select candidate genes based on their predicted function and expression patterns.

Caption: Workflow for identifying candidate biosynthetic genes.

Metabolite Profiling

Metabolite profiling using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the identification and quantification of a wide range of metabolites, including alkaloids and their precursors, in different plant tissues.

General Protocol for LC-MS based Metabolite Profiling:

-

Sample Preparation: Extract metabolites from finely ground plant material using a suitable solvent (e.g., methanol).

-

Chromatographic Separation: Separate the metabolites using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a suitable column (e.g., C18).

-

Mass Spectrometry Detection: Detect and identify the separated metabolites using a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF).

-

Data Analysis: Process the raw data to identify and quantify the metabolites of interest. This may involve comparing fragmentation patterns with spectral libraries and using internal standards for quantification.

Future Directions

While significant progress has been made, the complete elucidation of the this compound biosynthetic pathway requires further research. The functional characterization of the 24 candidate genes identified through transcriptome analysis is a critical next step. This can be achieved through heterologous expression of the genes in a suitable host (e.g., yeast or E. coli) followed by in vitro enzyme assays to determine their specific catalytic activities. Furthermore, quantitative studies, including enzyme kinetics and metabolite flux analysis, will be essential to understand the regulation and efficiency of the pathway. The development of a robust gene silencing or editing system for Erythrina species would also be invaluable for in vivo functional genomics studies.

This technical guide serves as a foundational resource for researchers embarking on the exciting journey of unraveling the molecular intricacies of this compound biosynthesis. The knowledge gained from these endeavors will not only advance our understanding of plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable Erythrina alkaloids.

References

- 1. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Initial Pharmacological Screening of Erysotramidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysotramidine, a member of the diverse family of Erythrina alkaloids, presents a compelling scaffold for pharmacological investigation. While extensive research has focused on the synthesis of this complex molecule, a comprehensive understanding of its biological activities remains in its nascent stages. This technical guide consolidates the available preclinical data on the pharmacological screening of this compound, with a primary focus on its established antimicrobial properties. Furthermore, it explores potential therapeutic avenues, including acetylcholinesterase inhibition, central nervous system modulation, and anti-inflammatory effects, based on the known bioactivities of the broader class of Erythrina alkaloids. This document provides detailed experimental protocols, quantitative data where available, and conceptual frameworks for future research to facilitate the advancement of this compound from a synthetic achievement to a potential therapeutic lead.

Introduction

The Erythrina genus of plants is a rich source of structurally unique alkaloids, which have been historically utilized in traditional medicine for their sedative, anticonvulsant, and tranquilizing effects. This compound, a tetracyclic spiroamine alkaloid, is a representative member of this family.[1] While significant efforts in the scientific community have been directed towards the elegant total synthesis of this compound, its pharmacological profile is not yet well-defined.[2][3] This guide aims to bridge this gap by providing a detailed overview of the initial pharmacological screening of this compound, presenting the existing data and outlining methodologies for further investigation.

Antimicrobial Activity of this compound

The most definitive pharmacological data for this compound to date lies in its antimicrobial activity. A study evaluating a panel of Erythrina alkaloids demonstrated that this compound exhibits inhibitory effects against various bacterial and fungal strains.[4]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) in µg/mL.[4]

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 50-100 |

| Shigella sonnei | Gram-negative Bacteria | 50-100 |

| Staphylococcus aureus | Gram-positive Bacteria | 50-100 |

| Candida krusei | Fungus | 50-100 |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.[4]

Experimental Protocol: Broth Microdilution Assay

The following protocol outlines the methodology used to determine the MIC values presented in Table 1.[4]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Microbial cultures (standardized to 0.5 McFarland standard)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well microtiter plates.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of this compound in which no turbidity (visible growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

Broth microdilution workflow for MIC determination.

Potential Pharmacological Activities of this compound

While direct experimental evidence for this compound is limited, the well-documented bioactivities of other Erythrina alkaloids suggest several promising avenues for future investigation.[1][5][6]

Acetylcholinesterase Inhibition

Several Erythrina alkaloids have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.[7] A computational study screened a library of 143 Erythrina alkaloids for their binding affinity to human AChE.[7] Although this compound was not the top candidate in this virtual screen, its structural similarity to other active alkaloids warrants experimental validation.

Proposed Experimental Protocol: Ellman's Assay

Objective: To quantify the AChE inhibitory activity of this compound.

Principle: This colorimetric assay measures the activity of AChE by the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

This compound

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATCI)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microtiter plate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, combine AChE, DTNB, and varying concentrations of this compound in phosphate buffer.

-

Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

-

Initiation of Reaction: Add the substrate, ATCI, to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. The concentration of this compound that inhibits 50% of AChE activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hypothetical inhibition of AChE by this compound.

Central Nervous System (CNS) Effects

Extracts from Erythrina species have been traditionally used for their anxiolytic, sedative, and anticonvulsant properties.[1] These effects are thought to be mediated by the alkaloid content. While specific studies on this compound are lacking, its core structure suggests it may possess similar CNS activities.

Proposed Experimental Protocols:

-

Anxiolytic Activity: Elevated plus-maze test in rodents.

-

Sedative Activity: Spontaneous locomotor activity and potentiation of pentobarbital-induced sleep.

-

Anticonvulsant Activity: Pentylenetetrazol (PTZ) or maximal electroshock (MES)-induced seizure models in rodents.

Anti-inflammatory Activity

Some Erythrina alkaloids have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways.[8] The anti-inflammatory potential of this compound remains to be elucidated.

Proposed Experimental Protocol: Lipopolysaccharide (LPS)-induced Inflammation in Macrophages

Objective: To assess the in vitro anti-inflammatory effects of this compound.

Procedure:

-

Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL).

-

Incubation: Incubate for 24 hours.

-

Analysis:

-

Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA.

-

Conclusion and Future Directions

The initial pharmacological screening of this compound has revealed definitive antimicrobial activity, providing a solid foundation for further investigation in this area. The broader pharmacological context of Erythrina alkaloids strongly suggests that this compound may also possess valuable activities as an acetylcholinesterase inhibitor, a modulator of the central nervous system, and an anti-inflammatory agent. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of these potential therapeutic properties. Future research should focus on conducting these in vitro and in vivo assays to build a comprehensive pharmacological profile of this compound, which will be crucial for determining its potential as a novel drug candidate.

Logical workflow for this compound screening.

References

- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficient formal total synthesis of the erythrina alkaloid (+)-erysotramidine, using a domino process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Evaluation of Erythrinan Alkaloids from Erythrina cristagalli L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Update of Erythrinan Alkaloids and Their Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Virtual Screening, Toxicity Evaluation and Pharmacokinetics of Erythrina Alkaloids as Acetylcholinesterase Inhibitor Candidates from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? - PMC [pmc.ncbi.nlm.nih.gov]

Erysotramidine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysotramidine is a tetracyclic spiroamine alkaloid belonging to the Erythrina alkaloid class.[1] These compounds are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological activities. The document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found in various species of the genus Erythrina, which belongs to the Fabaceae family.[1] These plants are predominantly distributed in tropical and subtropical regions.[1] While Erythrina alkaloids can be found in various parts of the plant, they are most concentrated in the seeds and bark.

Table 1: Natural Sources of this compound

| Plant Species | Part of Plant | Reference(s) |

| Erythrina crista-galli | Stem Bark | [2] |

| Erythrina latissima | Seeds | |

| Erythrina leptorhiza | Not specified | [3] |

| Erythrina oaxacana | Not specified | [3] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves an initial extraction followed by chromatographic purification. The following protocol is a representative methodology based on established procedures for the isolation of Erythrina alkaloids.

Experimental Protocol: Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., stem bark of Erythrina crista-galli) at room temperature and grind it into a fine powder.

-

Methanol Extraction: Macerate the powdered plant material with methanol (MeOH) at room temperature with periodic shaking for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Acid-Base Extraction:

-

Suspend the crude methanol extract in a 3% aqueous solution of hydrochloric acid (HCl).

-

Partition the acidic solution with diethyl ether to remove neutral and acidic compounds. Discard the ether layer.

-

Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium hydroxide or sodium carbonate).

-

Extract the basified aqueous solution exhaustively with a suitable organic solvent such as chloroform or a mixture of chloroform and methanol.

-

Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid fraction.

-

Experimental Protocol: Chromatographic Purification

The crude alkaloid fraction is a complex mixture and requires further purification using chromatographic techniques to isolate this compound.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

-

Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Analysis: Combine fractions containing compounds with similar TLC profiles. Fractions showing the presence of this compound are pooled for further purification.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient system of acetonitrile and water, often with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

-

Injection: Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase and inject it into the preparative HPLC system.

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm and 280 nm).

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Final Processing: Concentrate the collected fraction under reduced pressure to remove the mobile phase and obtain pure this compound.

-

Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.

Biological Activity of this compound

This compound, along with other Erythrina alkaloids, has been reported to exhibit a range of biological activities, with antimicrobial effects being a notable property.

Antimicrobial Activity

Studies have shown that this compound possesses inhibitory activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of this activity.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 50-100 | [4] |

| Shigella sonnei | Gram-negative Bacteria | 50-100 | [4] |

| Candida krusei | Fungus | 50-100 | [4] |

Visualizations

Proposed Biosynthetic Pathway of Erythrina Alkaloids

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, understanding its biosynthesis provides context for its chemical structure and potential biological interactions. The proposed pathway involves the oxidative coupling of (S)-norreticuline.

Caption: Proposed biosynthetic pathway of Erythrina alkaloids.

General Workflow for Isolation of this compound

The following diagram illustrates the general experimental workflow for the isolation of this compound from its natural source.

Caption: General experimental workflow for the isolation of this compound.

Conceptual Mechanism of Antimicrobial Action

The precise molecular mechanism of this compound's antimicrobial activity is an area of ongoing research. However, a common mechanism for antimicrobial alkaloids involves the disruption of the bacterial cell membrane.

Caption: Conceptual diagram of a potential antimicrobial mechanism of action.

Future Directions

While the natural sources and a general isolation strategy for this compound are established, further research is needed to fully elucidate its pharmacological potential. Key areas for future investigation include:

-

Optimization of Isolation Protocols: Development of more efficient and scalable purification methods.

-

Mechanism of Action Studies: Identification of the specific molecular targets and signaling pathways modulated by this compound to understand its antimicrobial and potential neurological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features for its activity and to develop more potent and selective compounds.

-

In Vivo Efficacy and Safety: Preclinical studies to evaluate the therapeutic potential and safety profile of this compound in animal models.

This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of this compound and its potential applications in medicine and drug discovery.

References

- 1. Interaction of catecholamine-derived alkaloids with central neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification [chem.rochester.edu]

- 4. Antimicrobial Evaluation of Erythrinan Alkaloids from Erythrina cristagalli L - PubMed [pubmed.ncbi.nlm.nih.gov]

Erysotramidine: A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysotramidine, a member of the diverse Erythrina alkaloid family, has garnered scientific interest due to its unique tetracyclic spiroamine structure and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its synthesis, and its known biological activities. Detailed experimental protocols for its isolation and antimicrobial evaluation are presented, alongside a summary of its quantitative antimicrobial data. Furthermore, this document explores the putative mechanisms of action of this compound, drawing from research on related Erythrina alkaloids, and includes diagrams of relevant signaling pathways and experimental workflows.

Discovery and Historical Context

The exploration of Erythrina alkaloids dates back to the 1930s, with pioneering work by American biochemist Karl Folkers.[1] Early research into extracts from the seeds of Erythrina plants revealed curare-like effects, alongside anticonvulsant and tranquilizing properties.[1] this compound has been isolated from several species of the Erythrina genus, including Erythrina crista-galli, Erythrina leptorhiza, and Erythrina oaxacana.[1][2] While a singular discovery paper for this compound is not prominently cited in the literature, its identification is part of the broader, ongoing characterization of the more than 140 alkaloids isolated from this genus.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₄ | [4] |

| Molecular Weight | 327.4 g/mol | [4] |

| IUPAC Name | (2R,13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one | [4] |

| InChIKey | AUDDBHVKKYSXKU-LIRRHRJNSA-N | [4] |

| SMILES | CO[C@@H]1C[C@@]23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1 | [4] |

Synthesis

The total synthesis of this compound has been an area of active research, with multiple strategies developed to construct its complex tetracyclic framework. A notable approach involves a domino process that includes an amidation, spirocyclization, and the formation of an iminium ion followed by electrophilic aromatic substitution to create the spirocyclic skeleton.[5] Other efficient syntheses have been reported, contributing to the accessibility of this compound and its analogs for further biological investigation.

Biological Activity and Mechanism of Action

This compound, in line with other Erythrina alkaloids, exhibits a range of biological activities. The primary areas of investigation include its antimicrobial, neurological, and anti-inflammatory effects.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against a panel of pathogenic bacteria and fungi.[1] The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 50-100 |

| Shigella sonnei | Gram-negative Bacteria | 50-100 |

| Candida krusei | Fungus | 50-100 |

| (and other tested bacteria) | 50-100 |

Data sourced from a study evaluating alkaloids from Erythrina crista-galli.[1]

Neurological Effects: Putative Mechanism

While specific binding affinities for this compound are not yet fully elucidated, many Erythrina alkaloids are known to act as competitive antagonists of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[6] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central nervous system.[7] Blockade of these receptors can lead to a range of neurological effects, including sedative and anticonvulsant activities.[1][3]

References

- 1. Antimicrobial Evaluation of Erythrinan Alkaloids from Erythrina cristagalli L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioassay-guided isolation of potent aphicidal Erythrina alkaloids against Aphis gossypii from the seed of Erythrina crista-galli L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Efficient Formal Total Synthesis of the Erythrina Alkaloid (+)-Erysotramidine, Using a Domino Process - figshare - Figshare [figshare.com]

- 6. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholine receptor - Wikipedia [en.wikipedia.org]

Erysotramidine: A Technical Overview of Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific chemical stability and detailed experimental protocols for Erysotramidine is limited. This guide provides a summary of known chemical properties and discusses general principles and methodologies for stability testing relevant to this class of compounds.

Introduction

This compound is a tetracyclic alkaloid belonging to the Erythrina family of compounds, which are known for their diverse biological activities.[1][2][3] Isolated from various Erythrina species, these alkaloids have attracted significant interest in the scientific community for their potential therapeutic applications.[1][2][3] This technical guide focuses on the known chemical properties of this compound and outlines the general procedures for assessing its chemical stability, a critical parameter in drug development.

Chemical Properties of this compound

Table 1: Summary of this compound Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₄ | PubChem[4] |

| Molecular Weight | 327.4 g/mol | PubChem[4] |

| IUPAC Name | (2R,13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one | PubChem[4] |

| CAS Number | 52358-58-4 | Lifeasible[5] |

| Physical Description | Oil | Biopurify[6] |

| Predicted pKa | -2.06 ± 0.40 | Lifeasible[5] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Chemical Stability of this compound

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring its safety and efficacy over time. There is a notable lack of specific studies on the stability of this compound. However, based on the general reactivity of alkaloids and related heterocyclic compounds, several factors could influence its degradation.

Potential degradation pathways for this compound may include:

-

Hydrolysis: The lactam ring in the this compound structure could be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The aromatic rings and other electron-rich moieties could be prone to oxidative degradation.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of complex organic molecules.

-

Thermal Degradation: Elevated temperatures can accelerate chemical degradation reactions.

To ascertain the stability profile of this compound, a series of forced degradation studies would be necessary. These studies involve subjecting the compound to harsh conditions to intentionally degrade it, which helps in identifying potential degradation products and developing stability-indicating analytical methods.

Experimental Protocols for Stability Assessment

While specific, validated protocols for this compound are not available, this section outlines general methodologies for conducting stability studies on a novel chemical entity, in line with guidelines from the International Council for Harmonisation (ICH).

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[7][8][9]

Objective: To identify likely degradation products and establish the degradation pathways of this compound. This information is crucial for the development and validation of stability-indicating analytical methods.

General Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions: Expose the this compound solution to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid drug substance is kept at 105°C for 24 hours.

-

Photostability: Expose the solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent drug and any degradation products.

Caption: General workflow for forced degradation studies.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify this compound from its potential degradation products.

General HPLC Method Parameters (to be optimized):

-

Column: A reversed-phase column, such as a C18, is typically a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is recommended for peak purity analysis.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C or 30°C.

Method validation should be performed according to ICH Q2(R1) guidelines and include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways in which this compound is directly involved. Erythrina alkaloids, in general, are known to interact with neuronal nicotinic acetylcholine receptors (nAChRs), but the precise downstream signaling cascades for this compound have not been elucidated.[10]

References

- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 2. Alkaloids of genus Erythrina: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The genus Erythrina L.: A review on its alkaloids, preclinical, and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C19H21NO4 | CID 11034782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+)-Erysotramidine - Lifeasible [lifeasible.com]

- 6. CAS 52358-58-4 | this compound [phytopurify.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Bioactivity Studies of Erysotramidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysotramidine is a member of the Erythrina alkaloids, a class of tetracyclic spiroamine compounds isolated from plants of the Erythrina genus. Historically, extracts from these plants have been used in traditional medicine for their sedative, anticonvulsant, and curare-like effects. Modern research has identified the molecular targets for some of these alkaloids, revealing a range of biological activities with therapeutic potential. This technical guide provides an in-depth overview of the predicted preliminary bioactivity of this compound, based on the established pharmacological profile of structurally related Erythrina alkaloids. Due to the limited availability of direct quantitative data for this compound, this document extrapolates potential activities from analogous compounds to guide future research and drug development efforts. The primary areas of focus include effects on the central nervous system, particularly nicotinic acetylcholine receptor antagonism and acetylcholinesterase inhibition, as well as potential cytotoxic and anti-inflammatory properties.

Predicted Bioactivities and Quantitative Data of Related Alkaloids

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Erythrina velutina Leaf Extracts

| Extract | Target | IC50 (µg/mL) |

| Alkaloid-rich extract | Acetylcholinesterase (AChE) | Not specified |

| Alkaloid-rich extract | Butyrylcholinesterase (BChE) | Not specified |

Erythrina velutina leaf extracts, which contain a high fraction of alkaloids, have demonstrated dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase[1].

Table 2: Cytotoxicity of Erythrina Alkaloids and Extracts

| Compound/Extract | Cell Line | IC50 (µM or µg/mL) |

| Crude alkaloidal fraction | Mock-infected MT-4 cells (CC50) | 53 µM |

| Crude alkaloidal fraction | HIV-1 infected MT-4 cells (EC50) | >53 µM |

| Efavirenz (EFV) - Positive Control | Mock-infected MT-4 cells (CC50) | 45 µM |

| Efavirenz (EFV) - Positive Control | HIV-1 infected MT-4 cells (EC50) | 0.003 µM |

Note: CC50 is the cytotoxic concentration 50, and EC50 is the effective concentration 50.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the predicted bioactivities of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffered saline (PBS), pH 8.0

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of PBS, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution.

-

Incubate the mixture at 37°C for 15 minutes.

-

Add 20 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compound (this compound)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.

-

After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value is determined by plotting cell viability against the logarithm of the test compound concentration.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Test compound (this compound)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

The inhibitory effect of the test compound on NO production is calculated.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the bioactivity studies of this compound.

Caption: Experimental workflow for the preliminary bioactivity screening of this compound.

Caption: Predicted mechanism of this compound as a competitive antagonist at nAChRs.

Caption: Predicted anti-inflammatory mechanism of this compound via NF-κB inhibition.

Conclusion and Future Directions

The preliminary bioactivity profile of this compound, inferred from the activities of related Erythrina alkaloids, suggests its potential as a modulator of the central nervous system and as an anti-inflammatory and cytotoxic agent. The primary predicted mechanism of action is the competitive antagonism of neuronal nicotinic acetylcholine receptors, which aligns with the traditional uses of Erythrina extracts.

Future research should focus on obtaining direct quantitative data for this compound in a panel of bioassays, including but not limited to nAChR subtype binding assays, a broader range of cancer cell line cytotoxicity screening, and in vivo models of inflammation and neurological disorders. Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating these critical next steps in the investigation of this compound's pharmacological properties.

References

In Silico Prediction of Erysotramidine Targets: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Erysotramidine, a tetracyclic alkaloid isolated from plants of the Erythrina genus, has garnered interest for its potential pharmacological activities, including antioxidant, anxiolytic, and anticonvulsant properties.[1][2] Despite these observed biological effects, the specific molecular targets through which this compound exerts its therapeutic actions remain largely unelucidated. This technical guide provides a comprehensive roadmap for the in silico prediction and subsequent experimental validation of this compound's protein targets. By leveraging computational methodologies, researchers can significantly accelerate the identification of its mechanism of action and explore its potential for drug development.

This document outlines a systematic workflow, from initial ligand preparation to detailed experimental validation protocols, designed to guide researchers in identifying and characterizing the molecular targets of this compound.

I. In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound integrates several computational approaches to enhance the accuracy and reliability of the predictions. The overall process is depicted below.

Caption: A comprehensive workflow for the in silico prediction and experimental validation of this compound targets.

II. Methodologies for In Silico Target Prediction

A multi-pronged computational approach is recommended to predict the targets of this compound, combining both ligand-based and structure-based methods.[3][4][5]

Ligand Preparation

The initial step involves obtaining a high-quality 3D structure of this compound. This can be achieved through experimental methods or computational modeling. The structure should be energy-minimized to obtain a stable conformation for subsequent analyses.

Ligand-Based Target Prediction

This approach leverages the principle that molecules with similar structures often exhibit similar biological activities.[4] By comparing the chemical features of this compound to databases of compounds with known targets, potential targets can be inferred.

Experimental Protocol: Chemical Similarity Searching

-

Database Selection: Utilize publicly available databases such as ChEMBL, PubChem, and DrugBank, which contain extensive information on chemical structures and their associated biological activities.

-

Similarity Metrics: Employ 2D fingerprinting methods (e.g., Morgan fingerprints, MACCS keys) and 3D shape-based similarity algorithms to compare this compound with database compounds.

-

Analysis: Identify compounds with high similarity scores to this compound and compile a list of their known protein targets. These targets represent potential candidates for this compound.

Structure-Based Target Prediction (Reverse Docking)

Reverse docking involves screening this compound against a large library of 3D protein structures to identify potential binding partners.[6] This method is particularly useful for identifying novel or unexpected targets.

Experimental Protocol: Reverse Docking

-

Protein Target Database Preparation: Compile a library of 3D protein structures from sources like the Protein Data Bank (PDB). The library should encompass a wide range of protein families implicated in neurological and inflammatory pathways, given the known activities of this compound.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity of this compound to each protein in the prepared database.[7]

-

Scoring and Ranking: Rank the potential protein targets based on their predicted binding affinities (docking scores). Targets with the highest scores are considered the most promising candidates.

III. Target Prioritization and Pathway Analysis

The lists of potential targets generated from both ligand-based and structure-based approaches should be integrated and prioritized.

Target Prioritization

A consensus scoring approach can be employed, where targets identified by multiple methods are given higher priority. Further filtering can be based on the biological relevance of the targets to the known pharmacological effects of this compound.

Signaling Pathway Analysis

The prioritized list of potential targets can be subjected to pathway analysis using tools like KEGG and Reactome. This will help to understand the biological pathways that may be modulated by this compound.

Caption: A logical workflow for signaling pathway analysis of prioritized this compound targets.

IV. Experimental Validation of Predicted Targets

Following the in silico prediction and prioritization, experimental validation is crucial to confirm the interaction between this compound and its predicted targets.

Binding Assays

Binding assays are performed to directly measure the interaction between this compound and a purified target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

-

Analyte Injection: Flow a series of concentrations of this compound over the sensor chip surface.

-

Data Acquisition: Measure the change in the refractive index at the sensor surface as this compound binds to and dissociates from the immobilized protein.

-

Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

| Parameter | Description |

| ka (M⁻¹s⁻¹) | Association rate constant |

| kd (s⁻¹) | Dissociation rate constant |

| KD (M) | Equilibrium dissociation constant (kd/ka) |

Table 1: Key Parameters Determined from Surface Plasmon Resonance.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe.

-

Titration: Inject small aliquots of this compound into the protein solution.

-

Heat Measurement: Measure the heat change associated with each injection.

-

Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

| Parameter | Description |

| KD (M) | Equilibrium dissociation constant |

| n | Stoichiometry of binding |

| ΔH (kcal/mol) | Enthalpy of binding |

| ΔS (cal/mol·deg) | Entropy of binding |

Table 2: Thermodynamic Parameters Determined from Isothermal Titration Calorimetry.

Functional Assays

Functional assays are essential to determine whether the binding of this compound to its target results in a modulation of the protein's activity. The specific design of the functional assay will depend on the nature of the validated target protein (e.g., enzyme, receptor, ion channel).

Experimental Protocol: Enzyme Inhibition Assay

-

Assay Setup: Prepare a reaction mixture containing the purified enzyme, its substrate, and varying concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction.

-

Product Measurement: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the reaction rate as a function of this compound concentration and fit the data to an inhibition model to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity).

| Parameter | Description |

| IC₅₀ (M) | Half-maximal inhibitory concentration |

Table 3: Key Parameter Determined from an Enzyme Inhibition Assay.

V. Conclusion

The identification of molecular targets is a critical step in understanding the mechanism of action of a bioactive compound like this compound and for its further development as a therapeutic agent. The integrated in silico and experimental workflow detailed in this guide provides a robust framework for researchers to systematically predict, prioritize, and validate the protein targets of this compound. By elucidating its molecular interactions, new avenues for drug discovery and development in the areas of neurological and inflammatory disorders can be explored.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 6. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Erysotramidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysotramidine is a naturally occurring tetracyclic spiroamine alkaloid belonging to the extensive family of Erythrina alkaloids. These compounds, isolated from various species of the Erythrina genus, have garnered significant interest in the scientific community due to their complex molecular architecture and diverse biological activities. This technical guide provides a detailed overview of the core physicochemical properties, synthesis, and isolation of this compound, tailored for professionals in chemical and pharmaceutical research.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for analytical characterization, spectroscopic analysis, and computational modeling.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₉H₂₁NO₄ | [1][2] |

| Molecular Weight | 327.4 g/mol (or 327.38 g/mol ) | [1][2] |

| IUPAC Name | (2R,13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one | [1] |

Experimental Protocols

Representative Total Synthesis of this compound

The total synthesis of this compound has been achieved through various innovative strategies. A common approach involves the construction of the core tetracyclic skeleton through key reactions such as oxidative dearomatization, domino processes, and Pictet-Spengler cyclization. The following is a representative, multi-step protocol based on published synthetic routes. Detailed, step-by-step procedures are often found in the supplementary information of the cited literature[1][2][3][4].

Workflow for the Total Synthesis of this compound

Caption: A generalized workflow for the total synthesis of this compound.

Methodology:

-

Amide Formation: Commercially available phenol and amine derivatives are coupled to form an amide precursor. This reaction is often facilitated by a coupling agent.

-

First Oxidative Dearomatization: The resulting amide is treated with a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (DIB), in a suitable solvent like methanol. This step converts the phenol ring into a functionalized prochiral dienone.

-

Tandem Aza-Michael-Rearomatization: The dienone intermediate undergoes a tandem aza-Michael addition and rearomatization sequence to form a key indolinone moiety.

-

Second Oxidative Dearomatization: A second oxidative dearomatization is performed on another aromatic ring within the molecule, often using a more potent hypervalent iodine reagent like bis(trifluoroacetoxy)iodobenzene (PIFA).

-

Pictet-Spengler Cyclization: The tetracyclic core of this compound is assembled via an acid-catalyzed Pictet-Spengler reaction.

-

Final Modifications: The synthesis is completed through a series of final steps, which typically include a stereoselective reduction of a ketone and any necessary etherifications to yield the final this compound product.

Representative Protocol for Isolation from Natural Sources

This compound can be isolated from various parts of Erythrina plants, most notably the seeds and flowers. The following protocol is a generalized procedure for the extraction and purification of Erythrina alkaloids.

Workflow for the Isolation and Purification of this compound

References

Methodological & Application

Total Synthesis of (+)-Erysotramidine: A Methodological Overview and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Erysotramidine, a member of the Erythrina alkaloid family, possesses a complex tetracyclic scaffold that has attracted considerable attention from the synthetic chemistry community. These compounds exhibit a range of biological activities, making them attractive targets for drug discovery programs. This document provides a detailed overview of two prominent methodologies for the total synthesis of (+)-Erysotramidine: a domino process and a strategy utilizing a hypervalent iodine reagent. Detailed experimental protocols for key transformations are provided, along with a summary of quantitative data to facilitate methodological comparison. Visual diagrams of the synthetic pathways are included to enhance understanding of the logical flow of these complex syntheses.

Introduction

The Erythrina alkaloids are a class of structurally diverse natural products characterized by a unique tetracyclic spirocyclic system. (+)-Erysotramidine is a representative member of this family and has been a benchmark target for the development of novel synthetic strategies. The construction of its core structure, particularly the quaternary spirocyclic center, presents a significant synthetic challenge. This document outlines two distinct and effective approaches to the total synthesis of this intriguing molecule.

Methodology 1: Domino Process for Spirocyclic Skeleton Construction

A highly efficient approach to the spirocyclic core of (+)-Erysotramidine has been developed, employing a domino reaction sequence. This strategy involves the reaction of a phenylethylamine derivative with a ketoester, which triggers a cascade of transformations including amidation, spirocyclization, and the formation of an iminium ion, followed by an electrophilic aromatic substitution to furnish the tetracyclic skeleton.[1][2][3][4][5]

Key Features:

-

Efficiency: Multiple bond-forming events occur in a single operation, reducing step count and increasing overall efficiency.[1]

-

Stereocontrol: The domino reaction sets the stage for the stereoselective formation of the spirocyclic core.

-

Modularity: The approach allows for the variation of building blocks, enabling the synthesis of analogues for structure-activity relationship (SAR) studies.[1]

Quantitative Data Summary

| Step No. | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Conjugate Addition | Silyl zincate, CuI | THF | -78 to rt | 12 | 85 |

| 2 | Domino Reaction | Phenylethylamine, Ketoester | Toluene | 110 | 24 | 65 |

| 3 | Tamao-Fleming Oxidation | H2O2, KF, KHCO3 | THF/MeOH | rt | 12 | 78 |

| 4 | Reduction | LiAlH4 | THF | 0 to rt | 2 | 92 |

| 5 | Methylation | MeI, Ag2O | CH2Cl2 | rt | 24 | 86 |

Experimental Protocols

Protocol 1: Synthesis of the Spirocyclic Skeleton via Domino Reaction

-

To a solution of the cyclohexanone derivative (1.0 equiv) in toluene (0.1 M) is added the phenylethylamine derivative (1.1 equiv).

-

The reaction mixture is heated to 110 °C in a sealed tube for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the spirocyclic product.

Protocol 2: Tamao-Fleming Oxidation of the Silane

-

To a solution of the silane (1.0 equiv) in a 1:1 mixture of THF and methanol (0.1 M) is added potassium fluoride (3.0 equiv), potassium bicarbonate (3.0 equiv), and 30% hydrogen peroxide (3.0 equiv).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate.

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Synthetic Pathway

Caption: Domino approach to (+)-Erysotramidine.

Methodology 2: Oxidative Phenol Dearomatization using a Hypervalent Iodine Reagent

A concise and effective synthesis of (+)-Erysotramidine has been achieved utilizing an oxidative phenol dearomatization strategy mediated by a hypervalent iodine reagent.[6][7][8] This approach begins with simple, inexpensive phenol and amine derivatives and proceeds through a key indolinone intermediate.[6][7]

Key Features:

-

Mild Conditions: The use of hypervalent iodine reagents avoids the need for harsh or toxic heavy metals.[8]

-

Novel Indolinone Formation: The synthesis features a novel tandem aza-Michael-rearomatization process to construct a key indolinone moiety.[7][8]

-

Concise Synthesis: The overall synthesis is accomplished in a limited number of steps.[7]

Quantitative Data Summary

| Step No. | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Amide Coupling | Phenol, Amine, Al(Me)3 | Toluene | 110 | 12 | 84 |

| 2 | Oxidative Dearomatization | (Diacetoxyiodo)benzene | MeOH | rt | 4 | 62 |

| 3 | Tandem Aza-Michael/Rearomatization | DBU | CH2Cl2 | rt | 2 | 75 |

| 4 | Pictet-Spengler Cyclization | TFA | CH2Cl2 | 0 to rt | 1 | 89 |

| 5 | Stereoselective Reduction | NaBH4, CeCl3·7H2O | MeOH | -78 | 1 | 90 (9:1 dr) |

| 6 | Methylation | MeI, Ag2O | CH2Cl2 | rt | 24 | 86 |

Experimental Protocols

Protocol 3: Oxidative Dearomatization with (Diacetoxyiodo)benzene

-

To a solution of the amide (1.0 equiv) in methanol (0.1 M) is added (diacetoxyiodo)benzene (1.2 equiv).

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (ethyl acetate/hexanes gradient) to yield the prochiral dienone.

Protocol 4: Tandem Aza-Michael-Rearomatization

-

To a solution of the dienone (1.0 equiv) in dichloromethane (0.1 M) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).

-

The reaction is stirred at room temperature for 2 hours.

-

The reaction mixture is washed with 1 M HCl and brine.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated to give the indolinone product, which is purified by chromatography.

Synthetic Pathway

Caption: Hypervalent iodine-mediated synthesis.

Conclusion

The total synthesis of (+)-Erysotramidine has been successfully achieved through multiple innovative strategies. The domino process offers an elegant and efficient route to the core spirocyclic structure, while the hypervalent iodine-mediated approach provides a concise synthesis from simple starting materials. Both methodologies highlight the power of modern synthetic organic chemistry in assembling complex natural products and provide valuable tools for the synthesis of related alkaloids for further biological evaluation. The detailed protocols and data presented herein serve as a practical guide for researchers in the field of natural product synthesis and drug discovery.

References

- 1. Efficient formal total synthesis of the erythrina alkaloid (+)-erysotramidine, using a domino process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of the erythrina alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Formal Total Synthesis of the Erythrina Alkaloid (+)-Erysotramidine, Using a Domino Process [ouci.dntb.gov.ua]

- 4. Item - Efficient Formal Total Synthesis of the Erythrina Alkaloid (+)-Erysotramidine, Using a Domino Process - figshare - Figshare [figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]